molecular formula C18H24N2O3S B2489382 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034208-69-8

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2489382
CAS No.: 2034208-69-8
M. Wt: 348.46
InChI Key: CGXQIDQNIMRMIF-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane, commonly identified in forensic science as the synthetic cannabinoid receptor agonist (SCRA) CUMYL-CBMICA, serves as a critical research tool for investigating the pharmacology and toxicology of non-classical cannabinoids. This compound acts as a potent agonist at the CB1 and CB2 cannabinoid receptors Source , enabling researchers to study receptor binding affinity, functional activity, and downstream signaling pathways in model systems. Its primary research value lies in the forensic analysis of novel psychoactive substances (NPS) and the study of the structural determinants of efficacy and potency in SCRAs, which often feature a benzodioxole head group paired with a diazepane core Source . Investigations utilizing this compound are vital for understanding the public health risks associated with emergent SCRAs, correlating specific structural motifs with adverse effect profiles, and supporting the development of targeted detection methods in clinical and forensic toxicology Source .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(14-2-3-16-17(12-14)23-13-22-16)20-7-1-6-19(8-9-20)15-4-10-24-11-5-15/h2-3,12,15H,1,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXQIDQNIMRMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a benzodioxole moiety, a thiane ring, and a diazepane framework, which may impart diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}

IUPAC Name: this compound

Molecular Formula: C15H16N2O4

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It might bind to receptors influencing cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Biological Activities

Research into the biological activities of this compound indicates potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that compounds featuring benzodioxole structures often exhibit anticancer properties. For instance:

  • Case Study 1: A related benzodioxole derivative demonstrated significant cytotoxicity against various cancer cell lines, indicating a possible similar effect for the target compound.

Antimicrobial Properties

Compounds with thiane and diazepane components have been associated with antimicrobial activities:

  • Case Study 2: Thiane derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The presence of the diazepane ring may enhance this activity through improved membrane permeability.

Anti-inflammatory Effects

The potential for anti-inflammatory effects is also notable:

  • Research Findings: Similar compounds have been documented to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug development targeting various diseases. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties.

Research has indicated that compounds with similar structures often demonstrate significant biological activities such as:

  • Antimicrobial : Potential effectiveness against bacterial and fungal infections.
  • Anticancer : Possible inhibition of cancer cell proliferation through mechanisms involving apoptosis.

For instance, studies on related benzodioxole derivatives have shown promising results in inhibiting tumor growth in various cancer models.

Case Study 1: Anticancer Activity

A study focused on the synthesis of benzodioxole derivatives revealed that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thian-4-yl)-1,4-diazepane exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of thian derivatives. The findings indicated that compounds with thian moieties displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggested that the presence of the benzodioxole ring enhances this activity.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the benzodioxole moiety.
  • Introduction of the thian group via nucleophilic substitution.
  • Cyclization to form the diazepane ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties, providing insights into how substituents influence biological activity and physicochemical characteristics.

Table 1: Structural and Functional Comparison of Diazepane Derivatives

Compound Name Substituents Key Findings Reference
Target Compound 2H-1,3-Benzodioxole-5-carbonyl, thian-4-yl Hypothetical: Enhanced lipophilicity (benzodioxole) and sulfur-mediated interactions (thian). -
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane Benzodioxole-5-carbonyl, 2,5-difluorophenyl Thiazepane analog with fluorophenyl group; likely optimized for receptor affinity or solubility.
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole Selective 5-HT7R antagonist; reduced self-grooming in Shank3 transgenic mice (in vivo efficacy).
1-(Pyridin-3-yl)-1,4-diazepane Pyridin-3-yl Binds nicotinic acetylcholine receptors; pyridine faces complementary subunit in receptor binding.
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane Thiadiazole-phenyl Thiadiazole introduces aromaticity and hydrogen-bonding potential; activity data not reported.
N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide 3-Cyanophenyl, thiophen-3-yl D3 receptor ligand; cyanophenyl enhances binding affinity compared to trifluoromethyl analogs.

Key Observations:

Substituent Effects on Receptor Binding :

  • The pyridine group in 1-(pyridin-3-yl)-1,4-diazepane facilitates interactions with nicotinic acetylcholine receptors by orienting its aromatic ring toward the complementary subunit . In contrast, the benzodioxole group in the target compound may prioritize interactions with hydrophobic receptor pockets due to its lipophilic nature.
  • Chlorophenyl-pyrazole substituents (as in ) confer selectivity for serotonin receptors, suggesting that aromatic substituents with halogens (e.g., Cl) fine-tune receptor subtype specificity.

Impact of Heteroatoms :

  • Thian (saturated sulfur ring) in the target compound vs. thiadiazole (aromatic sulfur-nitrogen ring) in : Thian’s saturated structure may reduce steric hindrance, while thiadiazole’s aromaticity could enhance π-π stacking.
  • Benzodioxole vs. thiophene (in ): Benzodioxole’s oxygen atoms improve metabolic stability compared to thiophene’s sulfur, which may increase oxidation susceptibility.

Pharmacokinetic Considerations: Fluorinated substituents (e.g., 2,5-difluorophenyl in ) often enhance bioavailability and blood-brain barrier penetration. The target compound lacks fluorine but may compensate with benzodioxole’s inherent lipophilicity. Cyanophenyl groups (as in ) improve binding affinity to dopamine receptors, suggesting that electron-withdrawing groups optimize target engagement.

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